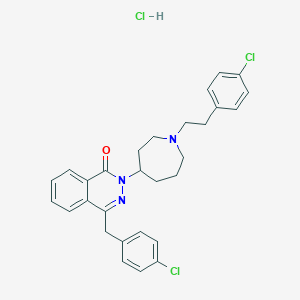

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin-4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Dicloxacillin is a narrow-spectrum β-lactam antibiotic belonging to the penicillin class. It is primarily used to treat infections caused by susceptible Gram-positive bacteria, particularly those producing beta-lactamase, such as Staphylococcus aureus . Dicloxacillin is known for its resistance to penicillinase, an enzyme that inactivates many other penicillins .

Vorbereitungsmethoden

Synthetische Routen und Reaktionsbedingungen: Dicloxacillin wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung des β-Lactam-Rings und die Anbindung der Isoxazolylseitenkette umfasst. Die Synthese beginnt typischerweise mit der Herstellung von 6-Aminopenicillansäure (6-APA), die dann mit dem entsprechenden Säurechlorid acyliert wird, um das Endprodukt zu bilden .

Industrielle Produktionsmethoden: Die industrielle Produktion von Dicloxacillin umfasst die großtechnische Fermentation zur Herstellung von 6-APA, gefolgt von chemischen Syntheseschritten, um die Isoxazolylseitenkette anzubinden. Der Prozess ist auf hohe Ausbeute und Reinheit optimiert, um sicherzustellen, dass das Endprodukt die pharmazeutischen Standards erfüllt .

Analyse Chemischer Reaktionen

Arten von Reaktionen: Dicloxacillin durchläuft verschiedene Arten chemischer Reaktionen, darunter:

Hydrolyse: Dicloxacillin kann durch starke Säuren oder Basen hydrolysiert werden, was zum Abbau des β-Lactam-Rings führt.

Oxidation und Reduktion: Dicloxacillin ist unter oxidativen und reduktiven Bedingungen relativ stabil, aber extreme Bedingungen können zu einem Abbau führen.

Substitution: Dicloxacillin kann Substitutionsreaktionen eingehen, insbesondere am Isoxazolylring

Häufige Reagenzien und Bedingungen:

Hydrolyse: Starke Säuren oder Basen, erhöhte Temperaturen.

Oxidation: Oxidationsmittel wie Wasserstoffperoxid.

Reduktion: Reduktionsmittel wie Natriumborhydrid.

Hauptprodukte, die gebildet werden:

Hydrolyse: Penicilloyl-Säure-Derivate.

Oxidation und Reduktion: Verschiedene Abbauprodukte, abhängig von den Bedingungen

Wissenschaftliche Forschungsanwendungen

Dicloxacillin hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Wird als Modellverbindung verwendet, um β-Lactam-Antibiotika und ihre Wechselwirkungen mit Enzymen zu untersuchen.

Biologie: Eingesetzt in Studien zu bakteriellen Resistenzmechanismen und der Entwicklung neuer Antibiotika.

Medizin: Wird zur Behandlung von Infektionen verwendet, die durch Penicillinase-produzierende Staphylokokken verursacht werden, einschließlich Hautinfektionen, Lungenentzündung und Osteomyelitis

Industrie: Wird in der pharmazeutischen Industrie zur Herstellung von Antibiotikaformulierungen eingesetzt

5. Wirkmechanismus

Dicloxacillin übt seine bakterizide Wirkung aus, indem es die Synthese der bakteriellen Zellwand hemmt. Es bindet an Penicillin-bindende Proteine (PBPs), die sich innerhalb der bakteriellen Zellwand befinden, und hemmt so das dritte und letzte Stadium der Zellwandsynthese. Dies führt zur Zelllyse und zum Tod des Bakteriums . Dicloxacillin ist stabil gegenüber Hydrolyse durch eine Vielzahl von β-Lactamasen, einschließlich Penicillinase .

Ähnliche Verbindungen:

- Oxacillin

- Cloxacillin

- Flucloxacillin

- Nafcillin

Vergleich: Dicloxacillin ähnelt anderen Penicillinase-resistenten Penicillinen wie Oxacillin, Cloxacillin und Flucloxacillin. Es zeichnet sich jedoch durch seine Pharmakokinetik und sein Wirkungsspektrum aus. Dicloxacillin hat im Vergleich zu Flucloxacillin eine geringere Inzidenz von schweren hepatischen Nebenwirkungen, aber eine höhere Inzidenz von renalen Nebenwirkungen . Es gilt auch als austauschbar mit Flucloxacillin in Bezug auf antibakterielle Aktivität und Indikationen .

Wirkmechanismus

Dicloxacillin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It binds to penicillin-binding proteins (PBPs) located inside the bacterial cell wall, inhibiting the third and final stage of cell wall synthesis. This leads to cell lysis and death of the bacterium . Dicloxacillin is stable against hydrolysis by a variety of beta-lactamases, including penicillinases .

Vergleich Mit ähnlichen Verbindungen

- Oxacillin

- Cloxacillin

- Flucloxacillin

- Nafcillin

Comparison: Dicloxacillin is similar to other penicillinase-resistant penicillins like oxacillin, cloxacillin, and flucloxacillin. it is unique in its pharmacokinetics and spectrum of activity. Dicloxacillin has a lower incidence of severe hepatic adverse effects compared to flucloxacillin but a higher incidence of renal adverse effects . It is also considered interchangeable with flucloxacillin in terms of antibacterial activity and indications .

Eigenschaften

CAS-Nummer |

110406-41-2 |

|---|---|

Molekularformel |

C29H30Cl3N3O |

Molekulargewicht |

542.9 g/mol |

IUPAC-Name |

2-[1-[2-(4-chlorophenyl)ethyl]azepan-4-yl]-4-[(4-chlorophenyl)methyl]phthalazin-1-one;hydrochloride |

InChI |

InChI=1S/C29H29Cl2N3O.ClH/c30-23-11-7-21(8-12-23)15-18-33-17-3-4-25(16-19-33)34-29(35)27-6-2-1-5-26(27)28(32-34)20-22-9-13-24(31)14-10-22;/h1-2,5-14,25H,3-4,15-20H2;1H |

InChI-Schlüssel |

NFLFLIMLTBODCP-UHFFFAOYSA-N |

SMILES |

C1CC(CCN(C1)CCC2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |

Kanonische SMILES |

C1CC(CCN(C1)CCC2=CC=C(C=C2)Cl)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl.Cl |

Synonyme |

1(2H)-Phthalazinone, 2-(1-(2-(4-chlorophenyl)ethyl)hexahydro-1H-azepin -4-yl)-4-((4-chlorophenyl)methyl)-, monohydrochloride |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.